molecular formula C15H20Cl2N2O4S B2471411 2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide CAS No. 341964-86-1

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide

Cat. No. B2471411
CAS RN: 341964-86-1
M. Wt: 395.3
InChI Key: NISMGJWMATYVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C15H20Cl2N2O4S and its molecular weight is 395.3. The purity is usually 95%.
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Scientific Research Applications

Chemiluminescence in Organic Compounds

Research by Watanabe et al. (2010) explores the base-induced decomposition of sulfanyl-substituted dioxetanes, including compounds similar to the one , showing their potential in producing light in specific conditions. These dioxetanes are stable at room temperature and can be utilized in chemiluminescence studies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Synthesis and Biological Screening

Rehman et al. (2013) synthesized a series of compounds including 5-substituted-1,3,4-oxadiazole-2yl derivatives linked with 2-methoxy-5-chlorophenyl, showing the process of converting various aromatic acids into these compounds. The synthesized compounds were screened for activity against certain enzymes, demonstrating potential applications in biochemical research (Rehman, Fatima, Abbas, Abbasi, Khan, Ashraf, Ahmad, & Ejaz, 2013).

Anti-Cancer Properties

Yushyn, Holota, and Lesyk (2022) discuss the pharmacophore hybridization approach, using compounds structurally similar to our compound of interest, in designing drug-like small molecules with anticancer properties. Their study emphasizes the importance of these compounds in creating effective cancer treatments (Yushyn, Holota, & Lesyk, 2022).

Applications in Polymer Science

He, Han, Yu, Zhu, and Wang (2016) explored the use of sulfide-containing polybenzimidazole in creating anti-oxidative membranes for high temperature proton exchange membrane fuel cells. This indicates the compound's potential utility in developing advanced materials for energy applications (He, Han, Yu, Zhu, & Wang, 2016).

Inhibitors of Src Kinase Activity

Boschelli et al. (2001) optimized analogues of compounds structurally similar to our compound of interest as inhibitors of Src kinase activity, demonstrating potential therapeutic applications in the treatment of cancers mediated by Src kinase (Boschelli, Ye, Wang, Dutia, Johnson, Wu, Miller, Powell, Yaczko, Young, Tischler, Arndt, Discafani, Etienne, Gibbons, Grod, Lucas, & Weber, 2001).

properties

IUPAC Name

N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-[2-(dimethylamino)-2-oxoethyl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4S/c1-19(2)15(21)9-24-8-14(20)18-12-7-13(23-5-4-22-3)11(17)6-10(12)16/h6-7H,4-5,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISMGJWMATYVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSCC(=O)NC1=CC(=C(C=C1Cl)Cl)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-dimethylacetamide

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